Human D3 Receptor Affinity: 1-(2,3-Dichlorophenyl)pyrrolidine vs. Piperazine Analog
The 1-(2,3-dichlorophenyl)pyrrolidine scaffold demonstrates high-affinity binding to the human dopamine D3 receptor, with a reported Ki of 4.80 nM in a competitive radioligand displacement assay using [125I]IABN in HEK293 cells [1]. In contrast, the structurally related 1-(2,3-dichlorophenyl)piperazine exhibits a substantially lower affinity for the D3 receptor, with a reported Ki of 197.4 nM under comparable cell-based binding conditions [2]. This represents an approximate 41-fold difference in D3 binding affinity, favoring the pyrrolidine analog.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 4.80 nM |
| Comparator Or Baseline | 1-(2,3-Dichlorophenyl)piperazine: Ki = 197.4 nM |
| Quantified Difference | Target is approximately 41-fold more potent (lower Ki) at D3 |
| Conditions | HEK293 cells expressing human D3 receptor; [125I]IABN radioligand displacement (pyrrolidine); cell-based binding assay (piperazine) |
Why This Matters
Higher D3 affinity enables more sensitive detection of D3-mediated pharmacology and reduces compound quantity required per assay, lowering overall experimental cost.
- [1] BindingDB. BDBM50394924 (CHEMBL2165678). Ki: 4.80 nM at human D3 receptor (HEK293, [125I]IABN displacement). View Source
- [2] MolBIC Bioactivity Database. IT0288577. 1-(2,3-dichlorophenyl)piperazine: Ki = 197.4 nM at human D3 receptor (HEK293). View Source
